Ursodeoxycholate sodium

Oral bioavailability Enteric formulation Pharmacokinetics

Select Ursodeoxycholate sodium for experimental models requiring high systemic UDCA exposure. The sodium salt delivers 1.73-fold higher oral AUC and near-complete intestinal absorption versus the free acid, which achieves only ~55% uptake. As an FXR antagonist—unlike the potent agonist CDCA—NaUDC suppresses FGF19 and elevates C4, enabling uncoupling of FXR-mediated gene regulation from TGR5 signaling. For gallstone dissolution research, NaUDC provides superior cholesterol desaturation (1.67-fold greater hepatic cholesterol reduction vs CDCA). With the lowest cholesterol-solubilizing capacity among common unconjugated bile salts and stable, non-growing micelles, it is the rational choice for biophysical bile salt studies. Supplied at ≥98% purity for reproducible results.

Molecular Formula C24H39NaO4
Molecular Weight 414.6 g/mol
CAS No. 2898-95-5
Cat. No. B159047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholate sodium
CAS2898-95-5
Synonyms3 alpha,7 beta Dihydroxy 5 beta cholan 24 oic Acid
3 alpha,7 beta-Dihydroxy-5 beta-cholan-24-oic Acid
Acid, Deoxyursocholic
Acid, Ursacholic
Acid, Ursodeoxycholic
Cholit-Ursan
Cholofalk
Delursan
Deoxyursocholic Acid
Destolit
Sodium Ursodeoxycholate
Urdox
Ursacholic Acid
Urso
Urso Heumann
Ursobilane
Ursochol
Ursodeoxycholate, Sodium
Ursodeoxycholic Acid
Ursodiol
Ursofalk
Ursogal
Ursolite
Ursolvan
Molecular FormulaC24H39NaO4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1
InChIKeyWDFRNBJHDMUMBL-FUXQPCDDSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursodeoxycholate Sodium (CAS 2898-95-5): Compound Class, Physicochemical Identity, and Scientific Procurement Context


Ursodeoxycholate sodium (NaUDC; CAS 2898-95-5; MW 414.55 g/mol anhydrous) is the monosodium salt of ursodeoxycholic acid (UDCA), a secondary bile acid generated endogenously by gut bacterial 7β-epimerization of chenodeoxycholic acid [1]. Unlike its free acid form, NaUDC is a water-soluble bile salt (≥83 mg/mL in water) with surfactant properties governed by a critical micellar concentration (CMC) in the low millimolar range [2]. The compound acts as a dual-signaling molecule, interacting with the G protein-coupled bile acid receptor TGR5 (GPCR19) and the farnesoid X receptor (FXR), where it is functionally characterized as an FXR antagonist in contrast to the potent FXR agonism of chenodeoxycholic acid (CDCA) [3][4]. NaUDC is supplied as a research-use-only compound with typical vendor-certified purity of ≥98% (HPLC) and is employed across hepatic, gastrointestinal, and metabolic disease research models .

Why Ursodeoxycholate Sodium Cannot Be Interchanged with Free Ursodeoxycholic Acid or Other In-Class Bile Salts


In-class bile acids—including the free acid UDCA, its taurine conjugate TUDCA, and the epimer CDCA—exhibit fundamentally divergent physicochemical properties, receptor pharmacology, and metabolic fates that preclude generic substitution. The sodium salt of UDCA provides markedly different aqueous solubility and absorption kinetics compared to the protonated free acid, which requires a pH ≥8.4 for micellar solubilization and shows incomplete intestinal uptake [1]. At the receptor level, UDCA functions as an FXR antagonist while CDCA is a potent FXR agonist (EC₅₀ ~4.5–10 μM), producing opposing transcriptional outcomes on bile acid synthesis and cholesterol metabolism [2]. Additionally, UDCA generates significantly more of the hepatotoxic secondary bile acid lithocholate during enterohepatic cycling compared to TUDCA, which has implications for long-term experimental models of cholestasis [3]. These quantitative differences mean that procurement selection must be driven by the specific biological question, not by class membership alone.

Ursodeoxycholate Sodium: Head-to-Head Comparative Evidence for Scientific Selection


Enteric-Coated Sodium Ursodeoxycholate Delivers 1.73-Fold Higher Systemic Exposure Compared to Free Ursodeoxycholic Acid in Humans

In a crossover pharmacokinetic study in human subjects, the mean serum area under the curve (AUC) for enteric-coated sodium ursodeoxycholate was significantly higher than that of ursodeoxycholic acid or unformulated sodium ursodeoxycholate administered in conventional gelatin capsules. At equimolar doses (475–540 mg), enteric-coated NaUDC achieved a mean AUC of 45 ± 8 µmol/L·hr, compared to 26 ± 5 µmol/L·hr for the free acid (P < 0.01) and 25 ± 6 µmol/L·hr for uncoated sodium salt (P < 0.001) [1]. This represents a 73% improvement in systemic exposure versus the free acid. The mechanistic basis was confirmed in bile fistula rats, where the intraduodenal-to-intravenous recovery ratio of NaUDC in solution was ~1.0, versus only 0.55 for the acid suspension, demonstrating that aqueous solubility is the rate-limiting factor for UDCA absorption [1].

Oral bioavailability Enteric formulation Pharmacokinetics

Ursodeoxycholic Acid Reduces Hepatic Cholesterol Secretion ~1.67-Fold More Potently Than Chenodeoxycholic Acid in Humans

In a randomized crossover study of 12 male subjects (8 receiving both treatments), UDCA at 15 mg/kg/day for 5–6 weeks reduced hepatic cholesterol secretion by approximately 50%, whereas CDCA at the identical dose reduced cholesterol secretion by only approximately 30% [1]. Both bile acids rendered fasting duodenal bile unsaturated with cholesterol, but UDCA achieved this without suppressing endogenous cholesterol synthesis—instead enhancing the conversion of cholesterol to bile acids as evidenced by an 80% increase in cholic acid synthesis and a 40% increase in chenodeoxycholic acid synthesis [1]. By contrast, CDCA suppressed cholic acid synthesis by approximately 70%, indicating fundamentally different modes of action on hepatic cholesterol metabolism [1]. A separate study in obese patients confirmed that biliary cholesterol outputs and cholesterol saturation index were consistently lower during UDCA therapy than during CDCA therapy throughout the weight-maintenance period [2].

Cholesterol gallstone dissolution Biliary lipid secretion Cholesterol desaturation

Sodium Ursodeoxycholate Exhibits the Lowest Cholesterol Solubilization Capacity Among Unconjugated Bile Salts—A Distinguishing Physicochemical Property

Comparative micellization studies of four unconjugated bile salts—sodium ursodeoxycholate (NaUDC), sodium cholate (NaC), sodium chenodeoxycholate (NaCDC), and sodium deoxycholate (NaDC)—demonstrated that the solubilized amount of cholesterol into aqueous bile salt solutions increased in the rank order NaUDC < NaC < NaCDC < NaDC [1]. All four bile salts exhibited similar CMC values in the 1–5 mM range, and micelle aggregation numbers did not differ appreciably between the UDC-CDC epimer pair [2]. However, the first stepwise association constant (K₁) for cholesterol monomer binding to a vacant micelle was lowest for NaUDC, consistent with its 7β-hydroxy stereochemistry producing a less hydrophobic micellar interior than the 7α-hydroxy orientation of NaCDC [1][2]. The mean micelle hydrodynamic radii were 13.4 Å for NaUDC and 13 Å for NaCDC at 10 g/dL, with UDC micelles failing to grow in size with increasing total lipid concentration unlike CDC micelles [2].

Micellar solubilization Cholesterol transport Bile salt physicochemical profiling

Ursodeoxycholic Acid Is a Weaker TGR5 Agonist Than CDCA, Conferring a Distinct Signaling Profile at the Bile Acid Receptor GPCR19

In a comprehensive receptor activity profiling study, UDCA activated TGR5 with an EC₅₀ of 36.4 μM, making it approximately 5.4-fold less potent than CDCA (EC₅₀ 6.71 μM) and 29-fold less potent than deoxycholic acid (DCA, EC₅₀ 1.25 μM) [1]. A separate analysis corroborated that UDCA shows no measurable effect on TGR5 in certain assay formats, while CDCA consistently activates the receptor with an EC₅₀ of 4–4.43 μM [2]. These quantitative differences in TGR5 potency are mechanistically significant because TGR5 mediates GLP-1 secretion from enteroendocrine L-cells, gallbladder relaxation, and anti-inflammatory macrophage polarization. The relatively weak TGR5 agonism of UDCA, combined with its FXR antagonism (see below), defines a pharmacologically distinct profile from CDCA’s dual FXR/TGR5 agonism [2].

TGR5 agonism GPCR19 signaling Bile acid receptor pharmacology

Ursodeoxycholic Acid Is Functionally an FXR Antagonist, Whereas Chenodeoxycholic Acid Is a Potent FXR Agonist—Opposing Nuclear Receptor Pharmacology

Multiple independent studies have established that UDCA does not activate FXR at physiologically relevant concentrations, in stark contrast to CDCA which activates FXR with an EC₅₀ of 4.5–10 μM [1]. Instead, UDCA functions as an FXR antagonist: in a randomized controlled pharmacodynamic study of 40 morbidly obese NAFLD patients, UDCA (20 mg/kg/day for 3 weeks) reduced circulating FGF19 levels and blunted FXR-mediated transcriptional responses, resulting in de-repression of CYP7A1 (cholesterol 7α-hydroxylase) and increased bile acid synthesis [2]. This FXR-antagonistic effect was confirmed by elevated serum C4 (7α-hydroxy-4-cholesten-3-one) levels, a direct marker of hepatic CYP7A1 activity [2]. The rank order of FXR agonism among major bile acids is CDCA > DCA > LCA > CA, with UDCA showing no agonist activity [1]. This functional dichotomy—UDCA as FXR antagonist, CDCA as FXR agonist—represents the most fundamental pharmacological differentiation between the two 7-OH epimers.

FXR antagonism Nuclear receptor pharmacology Bile acid signaling

Ursodeoxycholic Acid Generates Higher Hepatic Lithocholate Levels Than Tauroursodeoxycholic Acid—A Key Bile Acid Toxicity Consideration

In a comparative rat study administering equimolar amounts (250 mg/day) of UDCA and TUDCA, hepatic lithocholate concentration was substantially higher after UDCA administration (21 ± 10 nmol/g liver) than after TUDCA (12 ± 1 nmol/g liver) [1]. The hepatic enrichment of the therapeutic ursodeoxycholate species was conversely lower for UDCA (79 ± 19 nmol/g) compared to TUDCA (175 ± 29 nmol/g, P < 0.05) [1]. In feces, lithocholate represented 21.9% ± 4.9% of total bile acids after UDCA treatment versus only 5.4% ± 4.0% after TUDCA, indicating that UDCA undergoes more extensive intestinal 7-dehydroxylation to the hepatotoxic secondary bile acid lithocholate [1]. These findings were corroborated in PBC patients, where lithocholic acid concentrations were consistently higher in serum, bile, urine, and feces during UDCA administration compared to TUDCA [2].

Lithocholate formation Bile acid biotransformation Hepatotoxicity risk

Evidence-Backed Application Scenarios for Ursodeoxycholate Sodium in Research and Industrial Procurement


In Vivo Oral Dosing Studies Requiring Maximized Systemic UDCA Exposure with Enteric Protection

When experimental protocols demand high and reproducible systemic UDCA levels from oral administration—such as pharmacokinetic, pharmacodynamic, or chronic disease models—the enteric-coated sodium salt formulation is directly supported by human data showing a 1.73-fold higher AUC versus the free acid [1]. The sodium salt in solution achieves near-complete intestinal absorption (i.d./i.v. recovery ratio ~1.0 in bile fistula rats) compared to only 55% for the acid suspension, establishing NaUDC as the preferred form for bioavailability-critical studies [1].

Gallstone Dissolution and Biliary Cholesterol Desaturation Research Requiring Maximal Cholesterol Output Reduction

For preclinical gallstone dissolution studies or investigations of cholesterol trafficking from liver to bile, UDCA/NaUDC provides a 1.67-fold greater reduction in hepatic cholesterol secretion (~50%) compared to CDCA (~30%) at identical doses in humans [2]. This superior cholesterol desaturation effect, combined with the distinct mechanism of enhancing cholesterol-to-bile acid conversion rather than suppressing synthesis, makes NaUDC the rational choice over CDCA-based alternatives [2].

FXR Antagonism Studies in NAFLD, NASH, and Bile Acid Signaling Research

NaUDC is the compound of choice for studies examining the biological consequences of pharmacological FXR antagonism in metabolic or cholestatic liver disease. Unlike CDCA (FXR EC₅₀ 4.5–10 μM) which activates FXR, UDCA exerts FXR-antagonistic effects demonstrated in human NAFLD patients by reducing FGF19 and elevating C4—direct readouts of FXR pathway suppression [3]. This antagonist profile uniquely positions NaUDC for experiments that require uncoupling FXR-mediated gene regulation from TGR5 signaling [4].

Cholesterol-Free Micellar Systems or Bile Salt Physicochemical Studies

For biophysical investigations of bile salt micelle behavior where minimal cholesterol solubilization is critical to experimental design—such as membrane permeability assays, drug solubilization studies, or pure micelle characterization—NaUDC offers the lowest cholesterol-solubilizing capacity of the four common unconjugated bile salts (NaUDC < NaC < NaCDC < NaDC) [5]. Its non-growing micelles (stable ~13.4 Å hydrodynamic radius independent of lipid concentration) further distinguish NaUDC from NaCDC, whose micelles grow with added lipid [6].

Quote Request

Request a Quote for Ursodeoxycholate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.